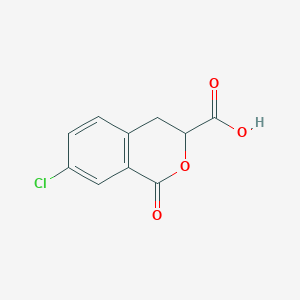

7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXYLIC ACID

Descripción

7-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is a bicyclic organic compound featuring a benzopyran scaffold substituted with a chlorine atom at position 7 and a carboxylic acid group at position 2. The 3,4-dihydro-1H-2-benzopyran core (also termed chromane) confers rigidity to the structure, while the chlorine and carboxylic acid substituents modulate its physicochemical and biological properties.

Propiedades

IUPAC Name |

7-chloro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4/c11-6-2-1-5-3-8(9(12)13)15-10(14)7(5)4-6/h1-2,4,8H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKLQENEDYQPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: 7-Chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include various substituted isochromenes, quinones, and dihydro derivatives, which can be further utilized in different chemical syntheses .

Aplicaciones Científicas De Investigación

7-Chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mecanismo De Acción

The mechanism of action of 7-CHLORO-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of cell proliferation, or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Key Observations :

- The benzopyran core in both 7-chloro and 13328-85-3 derivatives facilitates π-π stacking interactions, critical for binding to biological targets. The ketone group at position 1 in the target compound enhances polarity compared to 13328-85-3.

Physicochemical Properties

| Property | 7-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic Acid | 3,4-Dihydro-1H-2-benzopyran-1-carboxylic Acid | 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~228.6 (estimated) | ~192.2 | ~239.7 |

| Solubility | Moderate in polar solvents (due to COOH and Cl) | High (carboxylic acid at C1) | Low (methyl group reduces polarity) |

| Acidity (pKa) | COOH: ~2.5 (estimated); ketone: non-acidic | COOH: ~2.8 | COOH: ~2.3; indole N-H: ~17 |

Actividad Biológica

7-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound, emphasizing its role as a potential therapeutic agent.

Chemical Structure and Properties

7-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid belongs to the benzopyran family, characterized by a fused benzene and pyran ring. Its molecular formula is , with a molecular weight of approximately 216.61 g/mol. The presence of chlorine and carbonyl functional groups contributes to its reactivity and biological activity.

Anticancer Activity

Research has indicated that derivatives of benzopyran compounds exhibit promising anticancer properties. A study focused on 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acids demonstrated their effectiveness in reducing the invasive behavior of HT 1080 fibrosarcoma cells. The structure-activity relationship (SAR) analysis revealed that modifications at the 6-position could enhance biological activity without compromising potency .

Anti-inflammatory Properties

The anti-inflammatory potential of benzopyran derivatives has been explored in various studies. For instance, compounds with similar structures have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Selective COX-2 inhibitors derived from benzopyrans have been particularly noted for their reduced side effects compared to non-selective inhibitors .

The biological activity of 7-chloro derivatives is often attributed to their ability to interact with specific molecular targets within cells. For instance, some studies suggest that these compounds may inhibit key enzymes involved in inflammatory processes or cancer cell proliferation. The exact mechanism can vary depending on the specific functional groups present on the benzopyran scaffold.

Study on Anticancer Effects

In a notable study, researchers synthesized various aryl esters of 6-substituted coumarin derivatives and evaluated their anticancer properties against different cancer cell lines. The findings suggested that certain modifications at the 3-position significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Anti-inflammatory Research

Another investigation into the anti-inflammatory effects of similar compounds demonstrated significant reductions in edema in rat models following administration of benzopyran derivatives. The study reported an effective dose (ED50) as low as 0.094 mg/kg for blocking inflammation caused by adjuvant-induced arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.